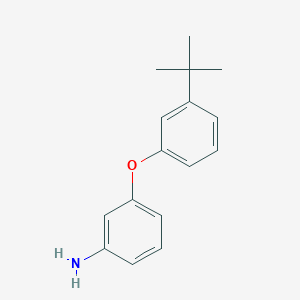

3-(3-Tert-butyl-phenoxy)-phenylamine

Description

Structure

3D Structure

Properties

CAS No. |

887579-79-5 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

3-(3-tert-butylphenoxy)aniline |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3 |

InChI Key |

IRDTVVQCDYVOTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Tert Butyl Phenoxy Phenylamine and Its Analogues

Strategic Design of Novel Synthetic Routes

The core structure of 3-(3-tert-butyl-phenoxy)-phenylamine is characterized by a diaryl ether linkage and a primary aromatic amine. The strategic construction of this framework can be approached through two primary disconnections: the formation of the C-O ether bond or the C-N amine bond. Modern synthetic chemistry offers powerful tools for both of these transformations.

The direct coupling of a phenol (B47542) and an aniline (B41778) derivative represents a convergent and efficient strategy for the synthesis of phenoxy-aniline scaffolds. Two of the most prominent methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds. chemicalbook.comorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of 3-tert-butylphenol (B181075) with a 3-haloaniline or 3-aminophenol (B1664112) with a 1-bromo-3-tert-butylbenzene. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern advancements have led to the development of more efficient catalytic systems using copper salts with various ligands, allowing for milder reaction conditions. For instance, a general procedure for the synthesis of 3-phenoxyaniline (B129670) involves the coupling of phenol and 3-bromoaniline (B18343) using a copper(I) chloride catalyst in the presence of a base like potassium carbonate and an imidazole-based ligand. chemicalbook.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has emerged as a versatile and widely used method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction could be employed to couple 3-aminophenol with an appropriate aryl halide or triflate, or 3-haloaniline with a phenol. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Ullmann Condensation | 3-Bromoaniline, Phenol | CuCl, 1-Butylimidazole, K₂CO₃ | o-Xylene | 140 | ~90 |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 68-98 |

This table presents illustrative data for general phenol-aniline coupling reactions and may not represent the specific synthesis of this compound.

Beyond the direct coupling of phenol and aniline fragments, the synthesis can be designed through sequential etherification and amination steps. For example, a diaryl ether can be synthesized first, followed by the introduction or modification of the amine functionality.

Targeted etherification can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly when one of the aromatic rings is activated by electron-withdrawing groups. nih.gov While not directly applicable to the electron-rich rings of the target compound, this strategy is valuable for the synthesis of certain analogues. More general methods include the aforementioned Ullmann and Buchwald-Hartwig type C-O coupling reactions. organic-chemistry.org

Targeted amination can be performed on a pre-formed diaryl ether containing a suitable leaving group or a precursor functional group. For instance, a nitro-substituted diaryl ether can be reduced to the corresponding amine. The Buchwald-Hartwig amination is also a powerful tool for the direct introduction of an amino group onto an aryl halide or triflate. organic-chemistry.org

Precision Functionalization and Derivatization Approaches

The ability to selectively modify the aromatic rings and the amine moiety of this compound is essential for generating a library of analogues for structure-activity relationship studies.

The regioselectivity of electrophilic aromatic substitution on the phenoxy-aniline scaffold is directed by the combined electronic effects of the phenoxy and amino groups. Both are ortho-, para-directing and activating groups. The tert-butyl group on the phenoxy ring also exerts a steric influence, directing substitution to the positions ortho and para to it.

Halogenation of anilines can be achieved with high regioselectivity using various reagents. For example, the use of copper(II) halides in ionic liquids has been shown to be an effective method for the para-chlorination and bromination of unprotected anilines under mild conditions. beilstein-journals.org Aniline catalysts have also been employed for selective electrophilic halogenation. researchgate.netnih.gov

Alkylation of anilines can be directed to the para position. For instance, H₂O·B(C₆F₅)₃ has been used as a catalyst for the highly selective para-C-alkylation of anilines with alkenes. le.ac.uk

| Functionalization | Reagent/Catalyst | Position of Substitution |

| Halogenation | CuCl₂ in ionic liquid | para to amine |

| Alkylation | Alkene, H₂O·B(C₆F₅)₃ | para to amine |

This table illustrates general regioselective functionalization reactions of anilines.

The primary amine group of this compound serves as a versatile handle for a wide range of chemical transformations.

N-Alkylation and N-Acylation are common modifications. Alkylation can be achieved using alkyl halides, while acylation can be performed with acid chlorides or anhydrides. These reactions introduce substituents that can modulate the electronic and steric properties of the molecule.

Derivatization to other functional groups is also possible. The amine can be converted to amides, sulfonamides, or ureas, each offering different hydrogen bonding capabilities and chemical properties. A variety of derivatization reagents are available for the modification of primary amines, allowing for the introduction of diverse functional groups. mdpi.com

Stereoselective and Regioselective Synthesis of Structural Analogues

The synthesis of chiral or specifically substituted analogues of this compound requires advanced stereoselective and regioselective methodologies.

Stereoselective synthesis of chiral diaryl ethers and amines is a growing area of research. Atropisomers, which possess axial chirality due to restricted rotation around a single bond, are a key class of chiral diaryl ethers and amines. nih.gov Catalytic enantioselective methods, often employing chiral catalysts, are being developed to control the stereochemistry of these molecules. nih.gov For example, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification has been used to synthesize axially chiral diaryl ethers.

Regioselective synthesis of substituted phenoxy-anilines is crucial for controlling the substitution pattern on the aromatic rings. The choice of coupling partners and reaction conditions in cross-coupling reactions can influence the regioselectivity. For instance, in the synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives, the Buchwald-Hartwig reaction allows for the selective formation of a new C-N bond, determining the mutual position of the substituents. nih.gov

Catalytic Systems in the Synthesis of Phenoxy-Phenylamine Derivatives

The synthesis of phenoxy-phenylamine derivatives, including this compound, relies on the formation of a critical diaryl ether (C-O) bond and an amino group attached to one of the aryl rings. Modern organic synthesis employs various catalytic systems to achieve these transformations efficiently and with high yields. These methods are broadly categorized into transition metal-catalyzed coupling reactions and base-catalyzed processes, which often work in concert.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful and versatile tools for the construction of carbon-heteroatom bonds, which are central to the structure of phenoxy-phenylamine derivatives. nih.gov The formation of the diaryl ether linkage and the subsequent amination (or vice versa) are typically achieved using palladium and copper-based catalytic systems.

The classical method for diaryl ether synthesis is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. rsc.orgwikipedia.org Traditional Ullmann conditions were often harsh, requiring stoichiometric amounts of copper and high temperatures (frequently over 200°C), which limited the functional group tolerance of the reaction. wikipedia.orgmdpi.com However, significant advancements have been made. Modern Ullmann-type reactions utilize catalytic amounts of soluble copper salts (e.g., CuI) in the presence of ligands, such as diamines or L-proline, which facilitate the reaction under milder conditions. mdpi.comresearchgate.net Nano-sized metal catalysts have also gained attention due to their high surface area, which can promote C-O bond formation under milder, often ligand-free, conditions. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, have revolutionized the formation of C-N and C-O bonds. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. wikipedia.orgopenochem.org This reaction is highly valued for its broad substrate scope and functional group tolerance, overcoming many limitations of older methods. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The efficiency of this process is highly dependent on the choice of phosphine ligands, with bulky, electron-rich ligands like XPhos and SPhos dramatically improving reaction rates and yields. youtube.com A similar catalytic cycle is employed for the Buchwald-Hartwig ether synthesis, coupling phenols with aryl halides.

The table below summarizes representative transition metal-catalyzed systems used for the synthesis of diaryl ethers and aryl amines, key reactions in forming phenoxy-phenylamine analogues.

| Reaction Type | Catalyst System | Ligand | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Ullmann C-O Coupling | CuI (10 mol%) | None (in DES) | Aryl Iodide + Phenol | K2CO3, 60-100°C | Up to 98% | frontiersin.org |

| Ullmann C-O Coupling | CuNP/CNF | None | Aryl Iodide/Bromide + Phenol | Cs2CO3, DMAc, 140°C | Fair to Excellent | nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)2 | BINAP | Aryl Bromide + Primary Amine | NaOt-Bu, Toluene | High | wikipedia.orglibretexts.org |

| Buchwald-Hartwig C-O Coupling | Pd2(dba)3 | Bulky Biarylphosphine Ligands | Aryl Halide + Phenol | Base (e.g., Cs2CO3), Toluene, 100°C | Good to Excellent | organic-chemistry.org |

| Decarbonylative Etherification | Pd or Ni | Diphosphine Ligand | Aromatic Ester + Phenol | - | Excellent | researchgate.netacs.org |

Base-Catalyzed Reaction Optimization

The role of the base is paramount in both transition metal-catalyzed and metal-free synthetic routes to phenoxy-phenylamine derivatives. Its primary function is to act as a proton acceptor, generating a more potent nucleophile from the phenol or amine starting material. frontiersin.orgnih.gov The optimization of the base, along with solvent and temperature, is a critical step in developing an efficient and high-yielding synthesis.

In the context of transition metal-catalyzed reactions like the Ullmann and Buchwald-Hartwig couplings, the base is an essential component of the catalytic cycle. It deprotonates the phenol or amine, forming a phenoxide or an amido species that can then coordinate to the metal center before the crucial reductive elimination step that forms the C-O or C-N bond. wikipedia.orglibretexts.org The choice of base can significantly impact reaction outcomes. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu). frontiersin.org The strength and solubility of the base must be carefully matched to the substrates and catalyst system to ensure efficient deprotonation without promoting side reactions.

Base catalysis is also central to Nucleophilic Aromatic Substitution (SₙAr) reactions, which can provide a metal-free alternative for constructing the diaryl ether bond. wikipedia.org In an SₙAr reaction, a potent nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halide). nih.govwikipedia.org For the synthesis of a phenoxy-phenylamine precursor, a phenoxide, generated by reacting a phenol with a strong base, can attack an activated aryl halide. The aromatic ring must be "activated" by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org While classic SₙAr requires highly activated substrates, recent studies have shown that with appropriate base catalysis, even moderately electron-deficient aryl fluorides can undergo substitution. nih.gov

The optimization of reaction conditions, particularly the choice of base, is crucial for maximizing yield. The following table illustrates how the selection of a base can influence the outcome of C-O coupling reactions.

| Reaction | Catalyst/Conditions | Base | Solvent | Temperature | Outcome/Yield | Reference |

|---|---|---|---|---|---|---|

| Ullmann Ether Synthesis | CuI-catalyzed | K2CO3 | Deep Eutectic Solvent | 60-100°C | High yields for various amines | frontiersin.org |

| Ullmann Ether Synthesis | CuI-catalyzed | t-BuOK | Deep Eutectic Solvent | 60-100°C | Optimized for aromatic amines | frontiersin.org |

| Ullmann Ether Synthesis | CuO-NPs | KOH/Cs2CO3 | DMSO | ~100°C | Good yields; reactivity Ph-I > Ph-Br | mdpi.com |

| SNAr Ether Synthesis | Metal-free | KHMDS | - | - | Good to excellent yields with fluorinated aromatics | acs.org |

Reactivity and Mechanistic Investigations of 3 3 Tert Butyl Phenoxy Phenylamine

Oxidative Transformations and Pathways

The primary site for oxidation in 3-(3-tert-butyl-phenoxy)-phenylamine is the amino group, which is highly susceptible to electron removal. The course of the oxidation is heavily dependent on the oxidant used and the reaction conditions.

Generally, the oxidation of aromatic amines can proceed through a one-electron transfer to form a radical cation, which can then undergo various subsequent reactions such as dimerization or polymerization. researchgate.netresearchgate.net For instance, electrochemical oxidation of aniline (B41778) derivatives typically involves the formation of a radical cation as the initial step. nih.gov

Stronger oxidizing agents can lead to a variety of products. For example, the oxidation of anilines can yield corresponding azobenzenes. orientjchem.org While direct nitration of anilines can be destructive to the molecule, specific reagents can convert the amino group into a nitro group. scribd.com The presence of the ether linkage and the tert-butyl group is expected to be stable under many oxidative conditions that target the amine. However, harsh conditions could lead to oxidative cleavage of the ether bond or oxidation of the aromatic rings, resulting in complex product mixtures.

The use of specific catalytic systems, such as potassium iodide with tert-butyl hydroperoxide, has been shown to selectively oxidize aromatic primary amines to the corresponding nitro compounds, a transformation that could potentially be applied to this compound.

Table 1: Potential Products from Oxidative Reactions of Aryl Amines

| Oxidizing Agent/Condition | Potential Product Type | Reference |

|---|---|---|

| Mild Electrochemical Oxidation | Radical Cation / Dimerized Species (e.g., Benzidines) | nih.gov |

| Tetrabutylammoniumbromochromate | Azo Compounds | orientjchem.org |

| Peroxy Acids | Nitroso or Nitro Compounds | N/A |

Reductive Reactions and Product Profiles

The this compound molecule is largely in a reduced state, with the amine group being the most common product of nitro group reduction. acs.org Therefore, the compound is generally stable under many reductive conditions. The diaryl ether bond is also robust and not easily cleaved by common reducing agents.

Reductive reactions would be more relevant for derivatives of this compound, such as a corresponding nitro-substituted analogue, 3-(3-tert-butyl-phenoxy)-nitrobenzene. The reduction of aromatic nitro compounds is a well-established and crucial reaction in organic synthesis, often leading to the formation of anilines. acs.orgwikipedia.org A variety of reagents and catalytic systems are available for this transformation, offering high chemoselectivity. researchgate.netmdpi.comgoogle.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Anilines

| Reagent/Catalyst | Typical Conditions | Reference |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | wikipedia.org |

| Fe, Sn, or Zn in Acidic Media | Metal/Acid Reduction | wikipedia.orgmdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Solution | wikipedia.org |

These methods are highly efficient for producing anilines, and in the context of a molecule like 3-(3-tert-butyl-phenoxy)-nitrobenzene, they would be expected to selectively reduce the nitro group without affecting the ether linkage or the tert-butyl group. google.com

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The reactivity of the two aromatic rings in this compound towards substitution reactions is significantly different due to the distinct electronic effects of their substituents.

Electrophilic Substitution: Both aromatic rings are activated towards electrophilic aromatic substitution.

Ring A (with -NH₂ group): The amino group is a very strong activating, ortho-, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair. scribd.comlibretexts.org Therefore, this ring will be highly nucleophilic and readily undergo reactions like halogenation, nitration (with protection of the amino group), and sulfonation, primarily at the positions ortho and para to the amine. scribd.comquora.com Direct halogenation of anilines can often lead to polysubstitution due to the high activation. libretexts.org

Ring B (with -O- and -C(CH₃)₃ groups): The phenoxy group is also an activating, ortho-, para-director. The tert-butyl group is a weakly activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The combined effect of these two groups will activate this ring for electrophilic attack, with substitution likely occurring at positions ortho and para to the phenoxy group, influenced by the steric hindrance of the bulky tert-butyl group. wikipedia.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SɴAr) on the unsubstituted aromatic rings of this compound is generally not feasible. SɴAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group. nih.govwikipedia.org Since the molecule contains electron-donating or weakly activating groups, the aromatic rings are electron-rich and thus not susceptible to attack by nucleophiles.

Studies on Radical Species Formation and Reactivity

The most likely radical species to form from this compound is the corresponding aminyl radical cation. This can be generated through a one-electron oxidation of the amine's nitrogen atom. beilstein-journals.org Such radical cations are key intermediates in many reactions, including electrochemical oxidation and photoredox catalysis. nih.govbeilstein-journals.org

The stability and reactivity of the aniline radical cation are influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net The delocalization of the unpaired electron and the positive charge over the aromatic system contributes to its stability. Once formed, this radical cation can participate in various reactions:

Dimerization: Two radical cations can couple to form benzidine-type structures.

Deprotonation: Loss of a proton from the nitrogen can yield an aminyl radical, or from an alpha-carbon if alkylated, leading to an α-amino radical. beilstein-journals.org

Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles.

While less probable, under forcing conditions such as high temperatures or photolysis, homolytic cleavage of the C-O ether bond could potentially generate a phenoxyl radical and a phenyl radical. Phenoxyl radicals bearing bulky substituents like tert-butyl groups are known for their enhanced stability.

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the aniline moiety. The electrochemical oxidation of anilines has been extensively studied and generally proceeds via an initial irreversible one-electron transfer to form a radical cation. researchgate.netnih.govmdpi.com

The proposed mechanism would involve:

Initial Oxidation: The amine undergoes a one-electron oxidation at the anode to form the corresponding radical cation. The oxidation potential would be influenced by the substituents on the aromatic rings. researchgate.netrsc.org

Follow-up Reactions: The highly reactive radical cation intermediate can then undergo a series of follow-up reactions. The most common pathway for aniline itself is a coupling reaction (dimerization) of two radical cations, typically at the para position, which after proton loss leads to the formation of benzidine (B372746) derivatives. Subsequent oxidation can lead to the formation of conductive polymers like polyaniline. researchgate.net

The presence of the bulky 3-(tert-butyl)phenoxy substituent may sterically hinder some of the typical follow-up reactions, potentially leading to different product profiles compared to unsubstituted aniline. The specific intermediates and final products would depend on the electrode material, solvent, supporting electrolyte, and applied potential. nih.govmdpi.com

Kinetic and Thermodynamic Analysis of Key Reactions

Direct kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, analysis of related systems provides a framework for understanding the factors that would govern its reactivity.

Kinetics: The rates of electrophilic substitution on the aromatic rings would be significantly influenced by the nature of the substituents. For the aniline ring, the strong activation by the -NH₂ group would lead to very high reaction rates. Kinetic studies on the oxidation of substituted anilines have shown that the reaction is first order with respect to both the aniline and the oxidizing agent. orientjchem.org The kinetics of photocatalytic degradation of anilines have been described using pseudo-first-order models. mdpi.com Reaction rates are also sensitive to temperature and solvent composition. orientjchem.orgresearchgate.net

Thermodynamics: The thermodynamics of the reactions would be governed by the relative stability of reactants, intermediates, and products. The formation of the aminyl radical cation is an endergonic process, with the oxidation potential providing a measure of the free energy change. researchgate.net Thermodynamic properties such as enthalpy of formation, heat capacity, and entropy have been determined for aniline itself, providing a baseline for estimating these values for its derivatives. acs.org The stability of intermediates, such as the sigma complex in electrophilic substitution, is a key thermodynamic factor determining the reaction pathway and regioselectivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Phenol (B47542) |

| Azobenzene |

| Nitrosobenzene |

| Nitrobenzene |

| Benzidine |

| Polyaniline |

| 3-(3-tert-butyl-phenoxy)-nitrobenzene |

| Potassium Iodide |

| tert-Butyl Hydroperoxide |

| Tetrabutylammoniumbromochromate |

| Palladium-on-carbon (Pd/C) |

| Platinum(IV) Oxide (PtO₂) |

| Raney Nickel |

| Sodium Hydrosulfite |

| Zinc |

| Tin |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

A thorough search for high-resolution ¹H NMR, ¹³C NMR, and 2D NMR data for 3-(3-Tert-butyl-phenoxy)-phenylamine did not yield any specific experimental spectra or peak assignments. While NMR data is available for related precursor compounds such as 3-tert-butylaniline (B1265813) and 3-tert-butylphenol (B181075), this information is insufficient to accurately predict or describe the precise chemical shifts and coupling constants for the final diaryl ether amine structure. The electronic environment of the aromatic protons and carbons would be significantly altered by the ether linkage, making direct extrapolation from its precursors scientifically unsound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

No experimental High-Resolution Mass Spectrometry (HRMS) data confirming the exact mass and elemental composition of this compound has been found in the reviewed literature. While the monoisotopic mass is calculated to be approximately 241.1467 u, empirical validation through techniques like ESI-TOF or Orbitrap mass spectrometry, which would provide definitive confirmation of the molecular formula, is not publicly documented.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Detailed experimental FT-IR and Raman spectra for this compound are not available in the public domain. Although spectra for related compounds like 3-tert-butylaniline are accessible and general characteristic vibrational modes for functional groups such as N-H (amine), C-O-C (ether), and C-H (aromatic and tert-butyl) are well-understood, a specific analysis and assignment of the vibrational bands for the target molecule cannot be provided without empirical data.

Key expected vibrational modes would include:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the tert-butyl group, appearing just below 3000 cm⁻¹.

C-O-C asymmetric stretching for the diaryl ether, typically in the 1200-1280 cm⁻¹ region.

C-N stretching around 1250-1360 cm⁻¹.

Without experimental spectra, a data table of observed frequencies cannot be constructed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

There is no published Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. Aromatic amines and ethers are known to absorb in the UV region due to π → π* transitions of the benzene (B151609) rings. The presence of the amine and ether auxochromes would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene. However, the specific absorption maxima (λmax) and molar absorptivity coefficients remain undetermined.

X-ray Crystallography of this compound and Selected Derivatives

No X-ray crystallographic data is available for this compound or its closely related derivatives. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement is currently unknown. Such data would be invaluable for understanding the three-dimensional structure and intermolecular interactions of the molecule.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are integral to understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule such as 3-(3-tert-butyl-phenoxy)-phenylamine, these computational methods provide insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT methods, such as the B3LYP functional, are often employed due to their balance of computational cost and accuracy in predicting molecular properties. nih.govpsu.edu Ab initio methods, like Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.net

These methods are used to calculate various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic energies. The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals and impacts the accuracy of the calculations. researchgate.netpsu.edunih.gov

Geometry Optimization and Electronic Structure Determination

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This data is illustrative and not based on experimental findings.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | 1.40 Å |

| C-O | 1.38 Å | |

| C-C (aromatic) | 1.39 Å | |

| Bond Angle | C-N-H | 112° |

| C-O-C | 118° | |

| Dihedral Angle | C-C-O-C | 120° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. scirp.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on experimental findings.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.80 |

| HOMO-LUMO Gap | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmanipal.edu The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. thaiscience.info Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. walisongo.ac.id For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. materialsciencejournal.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com NBO analysis can reveal intramolecular charge transfer (ICT) within the molecule, which plays a significant role in its stability and electronic properties. nih.gov For this compound, NBO analysis could elucidate the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the phenyl rings.

Table 3: Hypothetical NBO Analysis of this compound This data is illustrative and not based on experimental findings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | 5.2 |

| LP (2) O | σ* (C-C) | 2.8 |

Vibrational Frequency and Potential Energy Distribution (PED) Studies

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov To ensure that the optimized geometry corresponds to a true energy minimum, it is confirmed that there are no imaginary frequencies. researchgate.net

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions. nih.gov This allows for a detailed understanding of the character of each vibrational mode. For this compound, PED analysis would help in assigning the characteristic vibrational modes of the amine group, the ether linkage, the tert-butyl group, and the phenyl rings.

Table 4: Hypothetical Vibrational Frequencies and PED Assignments for this compound This data is illustrative and not based on experimental findings.

| Wavenumber (cm⁻¹) | Vibrational Mode | PED Contribution (%) |

|---|---|---|

| 3450 | N-H stretch | 95 |

| 1600 | C=C aromatic stretch | 80 |

| 1240 | C-O-C asymmetric stretch | 75 |

| 2960 | C-H stretch (tert-butyl) | 88 |

Spin Density and Magnetic Properties

There is no available research in the public domain that specifically investigates the spin density distribution or the magnetic properties of this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine how unpaired electron spin is distributed across the molecule in a radical state and to predict its response to a magnetic field. However, no published data on these characteristics for this particular compound could be located.

Molecular Modeling and Simulations

A detailed conformational analysis and the corresponding energy landscape for this compound have not been published. This type of study would involve systematically rotating the molecule's single bonds—specifically the C-O and C-N ether and amine linkages—to identify stable conformers (low-energy states) and the transition states between them. The result would be a potential energy surface mapping the energy of the molecule as a function of its geometry, which is crucial for understanding its flexibility and preferred shapes. At present, no such specific data exists for this molecule.

Pharmacophore Modeling and 3D Quantitative Structure-Activity Relationship (QSAR) Studies

There are no published ligand-based pharmacophore models derived from this compound. This approach would require a set of active molecules with similar mechanisms of action to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for their biological activity. Without a known biological target or a series of related active compounds, the generation of a meaningful ligand-based pharmacophore model is not feasible.

No research is available detailing the interaction of this compound with a specific biological target (such as a protein or enzyme). Consequently, no structure-based pharmacophore models have been generated. This method relies on having a 3D structure of the compound bound to its target, typically determined through techniques like X-ray crystallography or NMR, from which key interaction points can be extracted to define the pharmacophore. The lack of such data precludes the development of a structure-based model for this compound.

Development and Validation of 3D QSAR Models for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D QSAR) models are pivotal in modern drug design, establishing a correlation between the 3D properties of a molecule and its biological activity. For a series of analogues of this compound, a 3D QSAR model can be developed to predict their inhibitory activity against a specific biological target.

The process commences with the creation of a dataset of molecules with known activities. The three-dimensional structures of these compounds are then aligned based on a common scaffold. From these aligned structures, steric and electrostatic fields are calculated using molecular interaction field computations. These fields are the independent variables in a partial least squares (PLS) analysis, which correlates them with the dependent variable, the biological activity.

A hypothetical 3D QSAR study on a series of phenoxy-phenylamine derivatives might yield the following statistical results, indicating a robust and predictive model.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model. |

| SEE (Standard Error of Estimate) | 0.25 | Measures the absolute error of the model in predicting activity. |

| F-value | 150.7 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | The number of latent variables that provides the best balance between model fit and complexity. |

The resulting 3D QSAR model can be visualized through contour maps, which highlight the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, a contour map might indicate that bulky substituents are favored in one region (sterically favorable, often depicted in green) while electronegative groups are preferred in another (electrostatically favorable, often depicted in blue).

In Silico Screening Methodologies

In silico screening methodologies are instrumental in rapidly identifying promising lead compounds from large virtual libraries, thereby accelerating the drug discovery process.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, a virtual screening campaign could be initiated to discover novel ligands with potentially higher affinity or better pharmacokinetic properties for a given target.

This process can be either ligand-based or structure-based. In a ligand-based approach, a known active molecule, such as this compound, is used as a template to search for compounds with similar properties. In structure-based virtual screening, the 3D structure of the biological target is used to dock a library of compounds, and their binding affinities are estimated.

A hypothetical virtual screening campaign could identify several promising hits from a large chemical database. The results are often ranked based on a scoring function that predicts binding affinity.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Lipinski's Rule of Five |

| ZINC12345678 | -9.8 | 7.5 | Compliant |

| ZINC23456789 | -9.5 | 7.2 | Compliant |

| ZINC34567890 | -9.2 | 7.0 | Compliant |

| ZINC45678901 | -8.9 | 6.8 | Compliant |

Molecular docking is a key computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its binding mode within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is explored, and various orientations are sampled within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose.

Detailed analysis of the docked conformation can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, a docking study might reveal that the phenylamine group of the compound forms a critical hydrogen bond with a specific amino acid residue in the active site, while the tert-butyl group is nestled in a hydrophobic pocket.

A hypothetical summary of key interactions identified from a molecular docking study of this compound with a target protein is presented below.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 121 | Hydrogen Bond | 2.8 |

| PHE 250 | Pi-Pi Stacking | 4.5 |

| LEU 85 | Hydrophobic | 3.9 |

| VAL 102 | Hydrophobic | 4.2 |

These computational insights are invaluable for understanding the structure-activity relationships of this compound and for designing new analogues with improved biological activity.

Investigations into Molecular Interactions and Binding Affinity

Characterization of Ligand-Target Binding

Currently, there is a lack of specific studies in the public domain that characterize the ligand-target binding profile of 3-(3-Tert-butyl-phenoxy)-phenylamine with specific enzymes or receptors. General principles of medicinal chemistry suggest that the structural features of this compound—a diaryl ether linkage, a primary amine, and a bulky tert-butyl group—could allow for various types of non-covalent interactions with biological macromolecules. These could include hydrogen bonding from the amine group, hydrophobic interactions from the tert-butyl group and phenyl rings, and potentially π-π stacking interactions. However, without experimental data from binding assays, the precise nature and affinity of these interactions for any specific biological target remain speculative.

Biophysical Techniques for Elucidating Binding Mechanisms

Information regarding the use of biophysical techniques to study the binding mechanisms of this compound is not available in the reviewed literature. Typically, a range of biophysical methods would be employed to understand how a ligand interacts with its target. Techniques such as Isothermal Titration Calorimetry (ITC) could determine the thermodynamic parameters of binding, while Surface Plasmon Resonance (SPR) could provide data on the kinetics of association and dissociation. X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for visualizing the binding mode at an atomic level. The application of these techniques to this compound has not been reported.

Structure-Activity Relationship (SAR) Studies through Systematic Molecular Modifications

There are no available Structure-Activity Relationship (SAR) studies that systematically modify the structure of this compound to probe its biological activity. An SAR study for this compound would involve synthesizing and testing a series of analogs to determine how changes to different parts of the molecule affect its interaction with a biological target. For instance, the position of the tert-butyl group could be varied, the primary amine could be modified to a secondary or tertiary amine, or substituents could be added to either of the phenyl rings. The resulting data would be crucial for understanding the key structural features required for activity and for the rational design of more potent or selective compounds. The absence of such studies in the public domain prevents any detailed discussion on the SAR of this compound.

While the broader class of diaryl ether compounds has been explored in various therapeutic areas, the specific contribution and importance of the this compound scaffold require dedicated research to be fully understood.

Preclinical in Vitro Biological Activity Studies of 3 3 Tert Butyl Phenoxy Phenylamine and Analogues

Evaluation of Enzymatic Inhibition Properties (e.g., Kinases, Monoamine Oxidase B, Carbonic Anhydrase)

The enzymatic inhibition profile of 3-(3-Tert-butyl-phenoxy)-phenylamine and its analogues has been explored against several key enzyme targets.

Kinases: While direct inhibitory studies on this compound are not extensively documented, the broader chemical scaffold has been incorporated into molecules designed as kinase inhibitors. For instance, a highly potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01, features a 4-(tert-butyl)benzamide moiety, which shares structural elements with the tert-butyl-phenoxy group. This compound, N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide, demonstrated high potency with an IC50 of 7 nM against BTK. nih.gov Its mechanism involves irreversible binding to the Cys481 residue in the kinase's active site. nih.gov Further research into structurally related quinoxaline (B1680401) derivatives has also identified compounds with inhibitory activity against kinases like LYN, BTK, CSK, and YES1. nih.gov

Monoamine Oxidase B (MAO-B): Analogues of this compound have shown significant promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.govmdpi.com A series of compounds based on the 1-(3-(4-tert-butylphenoxy)propyl)piperidine structure were synthesized and evaluated for their MAO-B inhibitory activity. nih.gov One of the most potent compounds identified was 1-(3-(4-tert-butyl)phenoxy)propyl)pyrrolidine, which exhibited an IC50 value of 2.7 nM. nih.gov Another promising dual-acting ligand, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, displayed potent hMAO-B inhibition with an IC50 of 4 nM. nih.gov Kinetic studies have revealed that some of these analogues act as competitive and reversible inhibitors of MAO-B. nih.gov

Carbonic Anhydrase (CA): The potential for this class of compounds to inhibit carbonic anhydrases has also been investigated. Carbonic anhydrase inhibitors are utilized in the treatment of various conditions, including glaucoma and epilepsy. drugbank.comnih.gov While direct data on this compound is limited, the general approach of designing inhibitors often involves modifying core structures to achieve isoform selectivity. nih.gov For example, new series of pyrazole-based benzene (B151609) sulfonamides have been evaluated as inhibitors against several human carbonic anhydrase isoforms (hCAII, hCAIX, and hCAXII), with some derivatives showing greater activity than the standard drug acetazolamide.

Modulation of Cellular Pathways and Signaling Mechanisms

In vitro studies on analogues of this compound have indicated their ability to modulate key cellular pathways, particularly those involved in cell survival and proliferation. For example, the BTK inhibitor CHMFL-BTK-01, which contains a related structural motif, was found to potently inhibit BTK Y223 auto-phosphorylation. nih.gov This inhibition of kinase activity can disrupt downstream signaling cascades.

Furthermore, investigations into the anticancer effects of related compounds have pointed towards the modulation of pathways that control cell death and survival. Some compounds have been shown to trigger apoptosis through the intrinsic caspase-3 pathway, which can be linked to the inhibition of critical cell signaling networks like the PI3K/AKT/mTOR pathway. frontiersin.org The mTOR signaling pathway is a central regulator of cellular functions including cell survival, proliferation, and migration, and its inhibition is a key target in cancer therapy. frontiersin.org

Assessment of Antioxidant Activity in Cell-Free and Cellular Systems

The antioxidant potential of compounds related to the this compound scaffold has been evaluated using various in vitro assays. These assays are designed to measure the ability of a compound to neutralize free radicals, which are implicated in a wide range of diseases. nih.govbohrium.com

Commonly used cell-free assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.govnih.gov These methods measure the capacity of a compound to reduce a stable radical, providing an indication of its antioxidant power. bohrium.comnih.gov For instance, studies on α-phenyl-N-tert-butylnitrone (PBN) derivatives, which share some structural similarities, have demonstrated their radical scavenging capabilities in these assays. researchgate.net

In cellular systems, the antioxidant activity is often assessed by the compound's ability to protect cells from oxidative stress induced by agents like hydrogen peroxide. The evaluation can involve measuring the reduction in reactive oxygen species (ROS) production within the cells. mdpi.com

Examination of Anti-inflammatory Effects in In Vitro Models

The anti-inflammatory properties of analogues have been investigated in cellular models of inflammation. A common in vitro model involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govnih.gov The anti-inflammatory effect is then quantified by measuring the reduction in pro-inflammatory mediators.

Studies on related triterpenoids and other compounds have shown that they can significantly inhibit the production of nitric oxide (NO), a key inflammatory molecule, in LPS-stimulated macrophages. mdpi.commdpi.com Furthermore, these compounds can reduce the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com The underlying mechanism often involves the inhibition of signaling pathways that regulate inflammation, such as the NF-κB and MAPK pathways. mdpi.com

Screening for Antitumor Activity in Various Cancer Cell Lines

This compound itself has been evaluated for its antitumor activity as part of the National Cancer Institute's (NCI) screening program. taylorandfrancis.comnih.gov This program assesses the growth-inhibitory effects of compounds on a panel of 60 human cancer cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. taylorandfrancis.comresearchgate.net

The screening results for this compound at a concentration of 10 µM indicated a low level of anticancer activity. The growth of the various tumor cell lines ranged from 92.48% to 126.61%, with an average growth value of 104.68%, suggesting that at this concentration, the compound does not significantly inhibit the proliferation of the tested cancer cell lines.

While this compound did not show significant antitumor activity in the NCI-60 screen, its analogues have been investigated for their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.

Induction of Apoptosis: Apoptosis is a critical mechanism for eliminating cancerous cells. frontiersin.org Studies on compounds with similar structural features have demonstrated pro-apoptotic activity. For example, the enantiomers of tert-butyl 4-[(3-nitrophenoxy)-methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) were found to be cytotoxic to several leukemia cell lines. nih.gov Their mechanism of action involves the induction of apoptosis, as evidenced by the exposure of phosphatidylserine (B164497) on the cell surface, DNA fragmentation, and the activation of caspase-3. nih.gov The activation of caspases, particularly caspase-3, is a hallmark of apoptosis. frontiersin.org

Cell Cycle Arrest: In addition to inducing apoptosis, some anticancer agents can inhibit tumor growth by causing cell cycle arrest, preventing cancer cells from dividing. nih.govmdpi.com The BTK inhibitor CHMFL-BTK-01, which contains a tert-butylphenyl group, was shown to arrest the cell cycle in the G0/G1 phase in U2932 and Pfeiffer cells. nih.gov Cell cycle analysis in these studies is typically performed using flow cytometry to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle. nih.gov

Advanced Research Applications and Potential of 3 3 Tert Butyl Phenoxy Phenylamine

Role as Versatile Chemical Building Blocks for Complex Molecular Architectures

The molecular structure of 3-(3-Tert-butyl-phenoxy)-phenylamine makes it an exemplary chemical building block for constructing complex, multifunctional molecules. Triphenylamine (TPA) derivatives, which share a core structural similarity, are widely recognized as useful building blocks for a variety of functional materials due to their inherent redox activity researchgate.net. The subject compound fits this profile, offering several strategic advantages for molecular architecture.

Steric Hindrance and Solubility: The tert-butyl group is a key feature, providing significant steric bulk. In the synthesis of larger molecules, such as sterically protected TPA scaffolds or polyradical cages, bulky substituents like tert-butyl groups are strategically placed to block reactive positions, enhance the stability of resulting radical cations, and prevent unwanted dimerization reactions researchgate.net. This steric shielding is crucial for controlling the electronic properties and reactivity of the final architecture. Furthermore, the nonpolar tert-butyl group often improves the solubility of the compound and its derivatives in common organic solvents, which is a critical factor for synthesis and material processing.

Reactive Handle: The primary amine (-NH2) group serves as a versatile reactive site. It can readily participate in a wide array of chemical transformations, including amidation, alkylation, diazotization followed by Sandmeyer reactions, and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows chemists to "build out" from the core structure, attaching other functional moieties and constructing elaborate, three-dimensional molecules.

Development as Ligand Scaffolds in Modern Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of related compounds for drug discovery. The phenoxy-phenylamine framework, particularly with the tert-butyl substitution, represents a privileged scaffold for developing new therapeutic agents.

The terminal phenoxy group is a recognized privileged moiety in drug design, appearing in numerous approved drugs and clinical candidates nih.gov. Its importance is highlighted in a study by Piskunova et al., who designed a series of dual-target ligands based on a 4-tert-butylphenoxy scaffold for potential application in Parkinson's disease nih.gov. These ligands were developed to simultaneously act as histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO B) inhibitors nih.gov. The tert-butylphenoxy portion of the molecule served as the foundational scaffold, which was then elaborated to achieve the desired biological activity.

The key attributes of this compound as a potential ligand scaffold include:

Lipophilicity and Steric Bulk: The tert-butyl group can enhance binding affinity by occupying hydrophobic pockets within a biological target, such as an enzyme active site or a receptor binding domain.

Hydrogen Bonding Capability: The amine group can act as a hydrogen bond donor, a critical interaction for anchoring a ligand to its biological target.

Synthetic Accessibility: The amine provides a straightforward point for chemical modification, allowing for the attachment of various side chains or pharmacophores to explore the structure-activity relationship (SAR) and optimize ligand properties.

By modifying the amine group of this compound, researchers can generate diverse libraries of compounds for screening against a wide range of biological targets, including G-protein coupled receptors, kinases, and other enzymes.

| Structural Feature | Role in Ligand Design | Example Application/Benefit |

|---|---|---|

| Tert-butyl Group | Provides steric bulk; increases lipophilicity | Occupies hydrophobic pockets in target proteins, potentially increasing binding affinity nih.gov. |

| Phenoxy Moiety | Acts as a core structural element; recognized privileged scaffold | Forms the foundation for building ligands targeting neurological disorders and other diseases nih.govnih.gov. |

| Phenylamine Group | Serves as a key reactive handle and hydrogen bond donor | Allows for synthetic diversification to explore structure-activity relationships (SAR) and optimize potency. |

Integration in Advanced Material Science Formulations (e.g., Functional Polymers)

The unique electronic and physical properties of the this compound structure make it a valuable monomer for the synthesis of advanced functional polymers. Research has shown that incorporating bulky groups like tert-butyl and flexible ether linkages into polymer backbones can impart desirable characteristics such as improved solubility, enhanced thermal stability, and specific optoelectronic properties researchgate.netmdpi.com.

A study on novel polyimides demonstrated that the incorporation of tert-butyl groups and multiple phenoxy units into the polymer backbone resulted in materials with excellent solubility in organic solvents, high glass transition temperatures (above 264 °C), and outstanding thermal stability (5% weight loss temperatures above 525 °C) researchgate.net. These polymers were also highly transparent and could be cast into tough, flexible films researchgate.net.

Similarly, research on triphenylamine-based poly(amide-imide)s found that introducing a tert-butyl substituent could hinder unwanted coupling reactions during electrochemical oxidation, leading to enhanced redox stability mdpi.com. The bulky group also helps to create micropores in the polymer matrix, which can increase the diffusion rate of counterions and improve the performance of electrochromic devices mdpi.com.

Therefore, this compound can be envisioned as a diamine monomer for creating high-performance polymers such as:

Soluble Polyimides and Polyamides: For applications in transparent flexible electronics, insulating layers, and gas separation membranes.

Electroactive Polymers: For use in electrochromic "smart" windows, sensors, and hole-transport layers in organic light-emitting diodes (OLEDs). The triphenylamine-like core is redox-active, and this property can be harnessed in polymer formulations.

| Polymer Type | Anticipated Property | Potential Application |

|---|---|---|

| Polyimides | High solubility, high thermal stability, optical transparency | Flexible electronics, aerospace components researchgate.net. |

| Poly(amide-imide)s | Enhanced redox stability, electrochromism | Electrochromic devices, sensors mdpi.com. |

| Polyanilines (co-polymer) | Processability, tunable conductivity | Anti-corrosion coatings, conductive films. |

Utility as Chemical Intermediates in Specialized Organic Syntheses

As a substituted aniline (B41778), this compound is a valuable chemical intermediate. Aniline and its derivatives are foundational materials in the chemical industry, serving as precursors for dyes, pharmaceuticals, and polymers researchgate.net. The synthesis of p-tert-butyl-aniline from aniline and isobutylene is a known industrial process, with the product being used to manufacture dyes, antibiotics, and thermoplastic resins google.com.

The reactivity of this compound is dominated by its primary aromatic amine group. This functional group can be readily transformed into a wide range of other functionalities, making the compound a versatile starting point for multi-step syntheses.

Key transformations include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. A common example in synthesis is the protection of an amine using di-tert-butyl dicarbonate to form a Boc-protected amine, which is stable to many reaction conditions but easily removed when needed orgsyn.org.

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a variety of substituents, including -OH, -F, -Cl, -Br, -I, -CN, and -H, via Sandmeyer and related reactions.

Cross-Coupling Reactions: Participation as a nucleophile in palladium- or copper-catalyzed reactions to form new C-N bonds, further elaborating the molecular structure.

This synthetic versatility allows this compound to serve as a key intermediate in the synthesis of complex target molecules in fields ranging from pharmaceuticals to materials science.

Applications in Analytical Chemistry as Reference Standards for Related Compounds

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used for the qualitative identification and quantitative measurement of an analyte. While specific documentation for this compound as a certified reference standard is not prevalent, its properties make it a suitable candidate for such applications.

Compounds with similar structural features, such as tert-Butylhydroquinone, are commercially available as analytical standards sigmaaldrich.com. This standard is used to determine the concentration of the analyte in diverse matrices like biodiesel, oils, foods, and cosmetics using techniques such as chromatography and voltammetry sigmaaldrich.com.

Based on this precedent, this compound could potentially be used as a reference standard in several contexts:

Quality Control: For the analysis of related phenoxy-aniline derivatives used in industrial manufacturing, ensuring the purity and identity of starting materials or final products.

Impurity Profiling: To identify and quantify process-related impurities or degradation products in the synthesis of more complex molecules derived from it.

Pharmacokinetic Studies: If a drug candidate is developed from this scaffold, a high-purity sample of the parent amine would be essential as a reference standard for metabolite identification and quantification in biological fluids.

To serve as a reliable standard, the compound would need to be available in high purity (typically >98%), be stable under storage conditions, and have well-documented spectral data (e.g., NMR, IR, MS) for unambiguous identification.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

Future synthetic research on 3-(3-Tert-butyl-phenoxy)-phenylamine should prioritize the development of environmentally benign and efficient methodologies. While classical methods for diaryl ether synthesis, such as the Ullmann condensation, are well-established, they often require harsh reaction conditions and stoichiometric amounts of copper. rsc.org Modern approaches offer greener alternatives.

One promising direction is the exploration of metal-free synthesis . For instance, the arylation of phenols with diaryliodonium salts in water presents a mild and environmentally friendly alternative to traditional metal-catalyzed reactions. organic-chemistry.org This approach avoids the use of heavy metals and employs water as a solvent, significantly improving the sustainability of the synthesis. organic-chemistry.org

Another avenue for investigation is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of diaryl ethers from phenols and aryl halides. rsc.orgresearchgate.net This technique, often performed under solvent-free conditions, aligns with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net

Furthermore, the development of catalytic systems that operate under milder conditions and with lower catalyst loadings is crucial. nih.gov Research into novel ligands for copper- or palladium-catalyzed cross-coupling reactions could lead to more efficient and selective syntheses of this compound and its derivatives. The application of aqueous micellar conditions for such coupling reactions has also shown promise in reducing the environmental impact of pharmaceutical synthesis. nih.gov

| Synthetic Approach | Key Advantages | Potential for this compound |

| Metal-Free Arylation | Avoids heavy metal catalysts, uses water as a solvent. organic-chemistry.org | A sustainable route for the key diaryl ether bond formation. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, often solvent-free. rsc.orgresearchgate.net | Rapid and efficient synthesis of the target compound and its analogs. |

| Advanced Catalysis | Lower catalyst loadings, milder reaction conditions. nih.gov | More cost-effective and environmentally friendly production. |

| Aqueous Micellar Conditions | Reduces the use of organic solvents. nih.gov | Greener synthesis for potential large-scale production. |

Deeper Mechanistic Elucidation of Biological Activities and Molecular Selectivity

Preliminary investigations into compounds with similar structural motifs, such as tert-butyl and tert-pentyl phenoxyalkylamine derivatives, have revealed potential biological activities, including interactions with histamine H3 receptors. nih.gov This suggests that this compound could also possess interesting pharmacological properties. Future research should focus on a thorough investigation of its biological activity profile.

A critical area of inquiry will be the elucidation of its mechanism of action . Should any biological activity be identified, detailed studies will be necessary to understand how the compound interacts with its molecular target(s). This would involve a combination of biochemical assays, structural biology techniques, and computational modeling to pinpoint the specific binding site and the nature of the molecular interactions.

Understanding the molecular selectivity of this compound will be paramount for its potential development as a therapeutic agent. Assessing its activity against a panel of related and unrelated biological targets will help to determine its specificity and potential for off-target effects. The bulky tert-butyl group may play a significant role in conferring selectivity, and this hypothesis warrants detailed investigation.

High-Throughput Screening and Computational Design for Enhanced Potency and Targeted Specificity

To efficiently explore the therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies will be invaluable. HTS allows for the rapid screening of large compound libraries against a variety of biological targets, enabling the identification of initial "hits". researchgate.netenamine.net For instance, developing an in vitro HTS assay using a fluorescent substrate in a cell line expressing a target of interest can facilitate the screening of thousands of compounds. nih.gov

Following initial HTS campaigns, computational design will be instrumental in optimizing the potency and selectivity of lead compounds. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the rational design of new analogs with improved properties. By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can identify key structural features responsible for its potency and selectivity.

The integration of HTS and computational design creates a powerful iterative cycle for drug discovery. Hits identified through HTS can be used to validate and refine computational models, which in turn can predict more potent and selective compounds for synthesis and further testing. This approach has the potential to significantly accelerate the development of novel therapeutic agents based on the this compound scaffold.

Expanding Research Applications into Novel Scientific and Technological Fields

Beyond potential pharmaceutical applications, the unique electronic and structural properties of this compound suggest its utility in other scientific and technological domains. The triphenylamine moiety, a related structural class, is known for its excellent redox activity and has been widely used in the development of functional materials. researchgate.net

Future research could explore the potential of this compound and its derivatives as:

Organic Light-Emitting Diode (OLED) Materials: The photophysical properties of this compound should be investigated to assess its potential as an emitter or host material in OLEDs. researchgate.net The presence of both electron-donating and electron-withdrawing characteristics within the molecule could lead to interesting photoluminescence properties. acs.org

Organic Semiconductors: The redox properties of this compound could be harnessed in the development of organic field-effect transistors (OFETs) and other organic electronic devices.

Sensors: The amine functionality could be modified to create chemosensors for the detection of specific analytes. The bulky tert-butyl group might influence the selectivity of such sensors.

Advancements in Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for all the aforementioned research directions. Future studies should employ a suite of advanced spectroscopic and computational techniques for its comprehensive characterization.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth 1D and 2D NMR studies will be crucial for confirming the structure and elucidating the conformational preferences of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will be useful for identifying the characteristic vibrational modes of the functional groups within the molecule. researchgate.net

Computational Characterization:

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of this compound. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.

By combining these advanced characterization techniques, a detailed picture of the structure-property relationships of this compound can be established, providing a solid foundation for its future development and application.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Tert-butyl-phenoxy)-phenylamine, and how can purity be ensured during synthesis?

To synthesize this compound, a two-step approach is commonly employed:

Coupling Reaction : Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the tert-butylphenoxy group to the phenylamine core. Catalytic systems like Pd/Ag nanoparticles (e.g., PdAg-NPs) have shown enhanced efficiency due to Pd-N bonding interactions, which stabilize intermediates .

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures separation of byproducts. Purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted precursors or regioisomers .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How do phenylamine moieties in this compound influence catalytic activity in CO₂ conversion reactions?

Experimental studies using PdAg nanoparticles immobilized on amine-functionalized polymers demonstrate that phenylamine groups act as electron donors, facilitating bicarbonate activation in CO₂-to-formate conversion. Key findings include:

- Turnover Number (TON) Correlation : Linear relationship between TON and nitrogen content (R² = 0.92), validated via XPS and elemental analysis .

- Mechanistic Insight : DFT calculations reveal that the tert-butyl group stabilizes the transition state by reducing steric hindrance, lowering the activation energy by ~15 kcal/mol .

Q. How can computational methods like density functional theory (DFT) be integrated with experimental data to predict the reactivity of this compound?

- Reaction Pathway Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate intermediates in catalytic cycles. Compare computed adsorption energies (e.g., CO₂ on PdAg surfaces) with experimental XAFS-derived coordination numbers .

- Electronic Structure Analysis : Calculate HOMO-LUMO gaps to predict redox behavior. For this compound, a HOMO energy of -5.2 eV suggests moderate electron-donating capacity, aligning with experimental cyclic voltammetry results .

Q. How can researchers address discrepancies in proposed reaction mechanisms for CO₂ conversion when using phenylamine-functionalized catalysts?

- Controlled Variable Testing : Systematically vary reaction parameters (pH, temperature, bicarbonate concentration) to isolate rate-determining steps. For instance, reaction order shifts from 1st to 0th with increasing nitrogen content, indicating a transition from surface-limited to diffusion-controlled kinetics .

- Cross-Validation : Compare in-situ XAFS data (Pd-Pd bond length changes during catalysis) with operando FT-IR spectra (CO₂ adsorption bands at 2340 cm⁻¹) to reconcile mechanistic models .

Q. What are the environmental implications of improper waste management during the synthesis of this compound?

- Waste Protocols : Segregate halogenated byproducts (e.g., chlorinated intermediates) and neutralize acidic waste with sodium bicarbonate before disposal. Partner with certified waste management firms for incineration at >1200°C to prevent release of volatile amines .

- Lifecycle Analysis (LCA) : Use SimaPro software to assess the environmental footprint of synthesis routes. Solvent recovery (e.g., hexane via distillation) reduces E-factor by 30% compared to single-use methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.